CCK1 vs. CCK2 Receptor Binding Selectivity: SR 146131 vs. CCK-8S
SR 146131 displays high affinity for the human recombinant CCK1 receptor (IC50 = 0.56 nM) and exhibits a 300-fold lower affinity for the CCK2 receptor (IC50 = 162 nM) [1]. This selectivity ratio is a key differentiator from the endogenous peptide agonist CCK-8S, which binds both CCK1 and CCK2 receptors with high affinity. The quantitative difference ensures that at submicromolar concentrations, SR 146131's pharmacological effects are mediated exclusively through CCK1, minimizing off-target CCK2-mediated signaling.
| Evidence Dimension | Binding affinity (IC50) at CCK1 vs. CCK2 receptors |
|---|---|
| Target Compound Data | CCK1 IC50 = 0.56 ± 0.10 nM; CCK2 IC50 = 162 ± 27 nM |
| Comparator Or Baseline | CCK-8S (endogenous peptide agonist) |
| Quantified Difference | ~300-fold selectivity for CCK1 over CCK2 |
| Conditions | Radioligand binding assays using [125I]-BH-CCK-8S on 3T3-hCCK1 and CHO-hCCK2 cell membranes |
Why This Matters
This high selectivity allows researchers to attribute observed in vitro or in vivo effects specifically to CCK1 receptor activation, avoiding confounding results from CCK2 receptor engagement, which is essential for precise target validation and mechanism-of-action studies.
- [1] Bignon, E., Bachy, A., Boigegrain, R., Brodin, R., Cottineau, M., Gully, D., ... & Le Fur, G. (1999). SR146131: a new potent, orally active, and selective non-peptide cholecystokinin subtype 1 receptor agonist. I. In vitro studies. Journal of Pharmacology and Experimental Therapeutics, 289(2), 742-751. View Source
